molecular formula C21H27N3O5 B1677416 Morocromen CAS No. 35843-07-3

Morocromen

Cat. No.: B1677416
CAS No.: 35843-07-3
M. Wt: 401.5 g/mol
InChI Key: BVXGJMKPMTXSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    MOROCROMEN: is a compound that falls within the category of monochromatic molecules.

  • While specific information about This compound is scarce, we can explore its properties and applications based on the concept of monochromatism.
  • Preparation Methods

    • Unfortunately, there are no well-documented synthetic routes or industrial production methods specifically for MOROCROMEN . given its monochromatic nature, it could be synthesized through various chemical reactions that maintain a single color or grayscale appearance.
  • Chemical Reactions Analysis

      MOROCROMEN: likely undergoes reactions that preserve its monochromatic character. These reactions may involve oxidation, reduction, or substitution processes.

    • Common reagents and conditions would depend on the specific reaction type, but they would aim to maintain the monochromatic aspect.
    • Major products formed from these reactions would likely exhibit similar monochromatic properties.
  • Scientific Research Applications

    • In scientific research, MOROCROMEN could find applications in fields such as:

        Art and Aesthetics: Artists might use it for monochromatic paintings or photography.

        Materials Science: Researchers could explore its behavior in monochromatic materials.

        Visual Perception Studies: Psychologists might investigate how monochromatic stimuli affect human perception.

  • Mechanism of Action

    • As a hypothetical compound, MOROCROMEN would exert its effects through interactions with molecular targets or pathways.
    • The exact mechanism would depend on its specific properties and intended applications.
  • Comparison with Similar Compounds

    • While no direct analogs exist for MOROCROMEN , we can compare it to other monochromatic compounds:

        Carbon Black: Used in inks, paints, and as a pigment, carbon black exhibits monochromatic behavior.

        Silver Halides: These compounds form the basis of black-and-white photography.

        Graphene Oxide: Although not strictly monochromatic, it shares some similarities in terms of color and structure.

    Properties

    CAS No.

    35843-07-3

    Molecular Formula

    C21H27N3O5

    Molecular Weight

    401.5 g/mol

    IUPAC Name

    N-[4-methyl-3-(2-morpholin-4-ylethyl)-2-oxochromen-7-yl]morpholine-4-carboxamide

    InChI

    InChI=1S/C21H27N3O5/c1-15-17-3-2-16(22-21(26)24-8-12-28-13-9-24)14-19(17)29-20(25)18(15)4-5-23-6-10-27-11-7-23/h2-3,14H,4-13H2,1H3,(H,22,26)

    InChI Key

    BVXGJMKPMTXSFM-UHFFFAOYSA-N

    SMILES

    CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)N3CCOCC3)CCN4CCOCC4

    Canonical SMILES

    CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)N3CCOCC3)CCN4CCOCC4

    Appearance

    Solid powder

    35843-07-3

    Purity

    >98% (or refer to the Certificate of Analysis)

    Related CAS

    35843-09-5 (mono-hydrochloride)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    morocromen
    morocromen monohydrochloride
    N-(3-(2-morpholinoethyl)-4-methyl-2-oxo-2H-1- benzopyran-7-yl)-4-morpholinecarboxamide
    TVX 647

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Morocromen
    Reactant of Route 2
    Reactant of Route 2
    Morocromen
    Reactant of Route 3
    Reactant of Route 3
    Morocromen
    Reactant of Route 4
    Reactant of Route 4
    Morocromen
    Reactant of Route 5
    Reactant of Route 5
    Morocromen
    Reactant of Route 6
    Reactant of Route 6
    Morocromen

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.